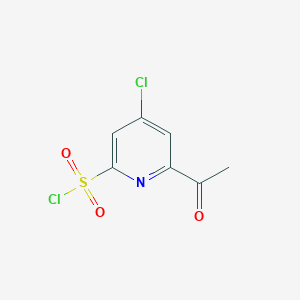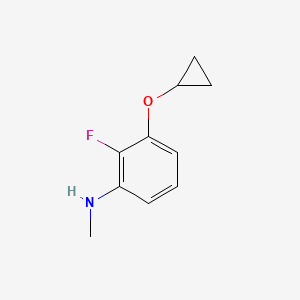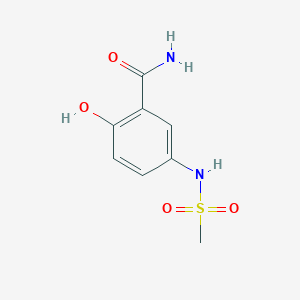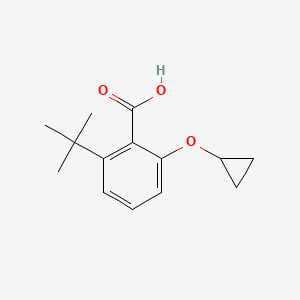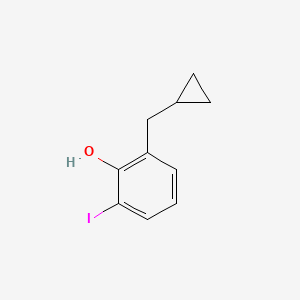
2-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is characterized by the presence of an amino group and a tert-butoxycarbonyl-protected amino group attached to the nicotinic acid structure. The tert-butoxycarbonyl group is commonly used in organic synthesis as a protecting group for amines, making this compound valuable in various chemical reactions and synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid typically involves the protection of the amino group on nicotinic acid using tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature. The protected intermediate is then subjected to further reactions to introduce the amino group at the 6-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often involve the use of acids like trifluoroacetic acid to remove the tert-butoxycarbonyl group.
Major Products
The major products formed from these reactions include various derivatives of nicotinic acid with different functional groups, which can be used in further chemical synthesis or as intermediates in pharmaceutical production.
Aplicaciones Científicas De Investigación
2-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products and as a reagent in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The tert-butoxycarbonyl group provides stability and protection to the amino group, allowing for controlled reactions and modifications.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-(((tert-butoxycarbonyl)amino)methyl)hexanoic acid: A similar compound with a hexanoic acid backbone instead of nicotinic acid.
2-Amino-6-(((tert-butoxycarbonyl)amino)methyl)propanoic acid: Another similar compound with a propanoic acid backbone.
Uniqueness
2-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid is unique due to its nicotinic acid structure, which imparts specific biochemical properties and potential therapeutic applications. The presence of the tert-butoxycarbonyl group also allows for selective reactions and modifications, making it a versatile compound in organic synthesis.
Propiedades
Fórmula molecular |
C12H17N3O4 |
|---|---|
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
2-amino-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)14-6-7-4-5-8(10(16)17)9(13)15-7/h4-5H,6H2,1-3H3,(H2,13,15)(H,14,18)(H,16,17) |
Clave InChI |
CSXKFYKLURZVCB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=NC(=C(C=C1)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



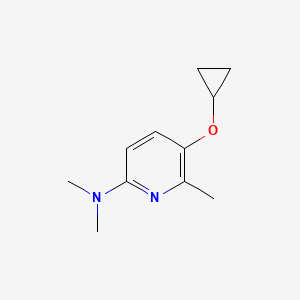
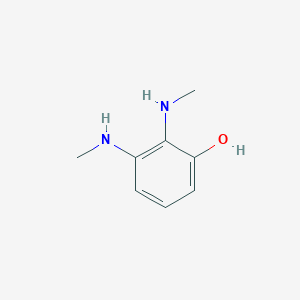
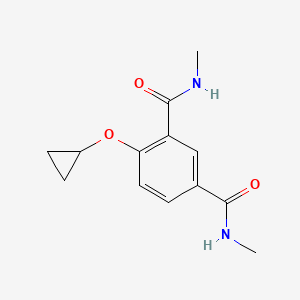
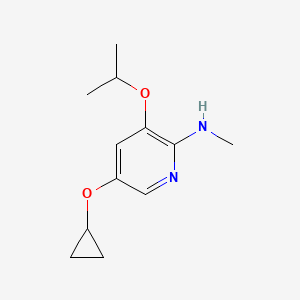
![1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone](/img/structure/B14834661.png)

